molecular formula C5H3BrF2N2 B11781311 5-Bromo-4-(difluoromethyl)pyrimidine

5-Bromo-4-(difluoromethyl)pyrimidine

Cat. No.: B11781311
M. Wt: 208.99 g/mol
InChI Key: UOEVBUKZCBSOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(difluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H3BrF2N2. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and difluoromethyl groups in the pyrimidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(difluoromethyl)pyrimidine typically involves the bromination of 4-(difluoromethyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the 5-position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential as a drug candidate due to its ability to interact with biological targets. It has shown promise in the following areas:

  • Anticancer Activity : Research indicates that 5-Bromo-4-(difluoromethyl)pyrimidine exhibits significant inhibitory effects on various cancer cell lines. For instance, it has demonstrated potent activity against MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 μM, indicating strong anti-proliferative effects compared to non-cancerous cell lines . The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression.
  • Antimicrobial Properties : The compound has shown selective activity against pathogens such as Chlamydia, outperforming conventional antibiotics in certain assays. This selectivity suggests its potential for developing targeted therapies against specific bacterial infections .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The difluoromethyl group enhances reactivity, making it suitable for various coupling reactions.
  • Precursor for Novel Derivatives : The compound can be transformed into various derivatives through reactions such as Suzuki-Miyaura coupling, which is essential for forming new carbon-carbon bonds. This versatility makes it an important precursor in synthesizing functionalized pyrimidines.

Data Summary Table

Application TypeBiological ActivityTarget/Cell LineIC50 ValueNotes
AnticancerInhibition of proliferationMDA-MB-2310.126 μMInduces apoptosis
AntimicrobialSelective activityChlamydiaSuperior to spectinomycinPotential for targeted therapy
Synthetic RouteBuilding blockVarious organic compoundsNot specifiedUseful in Suzuki-Miyaura coupling

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated that it effectively inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The compound's mechanism involves disrupting cellular signaling pathways critical for cancer cell survival .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyrimidine
  • 4-Bromo-5-(difluoromethyl)pyrimidine
  • 5-Chloro-4-(difluoromethyl)pyrimidine

Comparison: 5-Bromo-4-(difluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications .

Biological Activity

5-Bromo-4-(difluoromethyl)pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with bromine and a difluoromethyl group. The molecular formula is C5H3BrF2N2C_5H_3BrF_2N_2, with a molecular weight of approximately 215.00 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Kinase Inhibition : The compound has been reported to inhibit certain kinases, disrupting cellular processes such as signal transduction and apoptosis.
  • Protease Inhibition : It also inhibits proteases that are crucial for various cellular functions, including cell cycle regulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potent inhibitory effects on various cancer cell lines:

Cell Line IC50 Value Notes
MDA-MB-231 (Triple-Negative Breast Cancer)0.126 μMStrong anti-proliferative effects compared to non-cancerous cell lines like MCF10A.

Mechanism : The compound induces apoptosis and inhibits cell proliferation by affecting key signaling pathways associated with cancer progression.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown selective activity against pathogens such as Chlamydia, outperforming conventional antibiotics like spectinomycin in certain assays. This selectivity suggests potential for developing targeted therapies against specific bacterial infections.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Research indicates that this compound can inhibit MMP-2 and MMP-9, which are involved in cancer metastasis, suggesting a potential role in preventing tumor spread.
  • Pharmacokinetics : A study on the pharmacokinetic properties highlighted that the compound possesses favorable absorption characteristics, making it suitable for further development as a therapeutic agent.
  • Comparative Studies : In comparative analyses with known anticancer agents like 5-Fluorouracil (5-FU), this compound demonstrated superior selectivity indices and efficacy against cancer cells, indicating its potential as a more effective treatment option.

Data Summary Table

Biological Activity Cell Line/Pathogen IC50 Value Notes
AnticancerMDA-MB-2310.126 μMStrong inhibition of proliferation
AntimicrobialChlamydiaSuperior to spectinomycinSelective activity
MMP InhibitionMMP-2 / MMP-9Not specifiedPotential role in preventing metastasis

Properties

IUPAC Name

5-bromo-4-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2/c6-3-1-9-2-10-4(3)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEVBUKZCBSOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.